molecular formula C9H7ClFN3S B6623997 5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole

5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole

Cat. No.: B6623997
M. Wt: 243.69 g/mol
InChI Key: IUIQZAQIRGKMJF-UHFFFAOYSA-N
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Description

5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a chlorofluorophenyl group and a methylsulfanyl group

Properties

IUPAC Name

5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3S/c10-7-2-1-6(3-8(7)11)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIQZAQIRGKMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NC=NN2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 1H-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituents.

    Substitution: The chlorofluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its activity against certain types of cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole ring structure without additional substituents.

    4-chloro-3-fluorophenyl derivatives: Compounds with similar aromatic substitution patterns.

    Methylsulfanyl derivatives: Compounds featuring a methylsulfanyl group attached to various ring systems.

Uniqueness

5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the chlorofluorophenyl and methylsulfanyl groups can enhance the compound’s reactivity and potential biological activity compared to simpler triazole derivatives.

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